2-Amino-4-chloro-5-methylpyridin-3-ol

Description

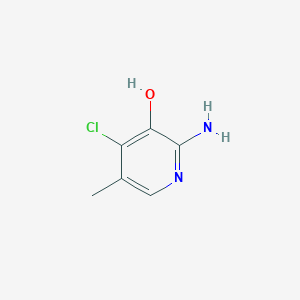

Structure

3D Structure

Properties

CAS No. |

1003710-69-7 |

|---|---|

Molecular Formula |

C6H7ClN2O |

Molecular Weight |

158.58 g/mol |

IUPAC Name |

2-amino-4-chloro-5-methylpyridin-3-ol |

InChI |

InChI=1S/C6H7ClN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |

InChI Key |

UGGVOCSTKPTBTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 4 Chloro 5 Methylpyridin 3 Ol

Retrosynthetic Analysis of the 2-Amino-4-chloro-5-methylpyridin-3-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.comias.ac.in For this compound, several disconnections can be envisioned, primarily focusing on the formation of the pyridine (B92270) ring and the introduction of its functional groups.

A primary strategy involves disconnecting the bonds forming the heterocyclic ring itself. This de novo approach breaks the pyridine down into acyclic precursors. For instance, a Hantzsch-type pyridine synthesis logic would disconnect the ring to reveal fragments that could be derived from a β-ketoester, an aldehyde, and an ammonia (B1221849) source. researchgate.net Another approach could be a [2+2+2] cycloaddition, which would deconstruct the ring into two alkyne fragments and a nitrile. researchgate.net

Alternatively, a functional group interconversion (FGI) strategy can be employed, where the pyridine core is assumed to be pre-formed. The retrosynthetic disconnections then focus on the bonds connecting the substituents to the ring. Key disconnections would be the C-NH₂, C-Cl, and C-OH bonds. This suggests that the target molecule could be synthesized from a simpler substituted pyridine through reactions such as amination, chlorination, and hydroxylation. The order of these transformations in the forward synthesis is critical to manage the directing effects of the existing substituents.

Novel Synthetic Routes to this compound

Building on the retrosynthetic analysis, several forward synthetic routes can be proposed. These can be broadly categorized into building the ring from scratch (de novo synthesis) or modifying a pre-existing pyridine ring.

De Novo Synthesis Approaches to Pyridine Ring Systems

De novo synthesis offers the advantage of constructing the highly substituted pyridine core in a convergent manner. illinois.edu Various classical and modern methods can be adapted for the synthesis of this compound.

Hantzsch Pyridine Synthesis and Modifications: The classical Hantzsch synthesis involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia or an ammonia equivalent. nih.gov To achieve the specific substitution pattern of the target molecule, modified starting materials would be required. For example, a β-ketoester bearing a potential amino group precursor, a simple aldehyde like acetaldehyde, and an ammonia source could be condensed, followed by subsequent chlorination and hydroxylation steps.

Multi-component Reactions: Modern organic synthesis often employs multi-component reactions (MCRs) to build molecular complexity in a single step. A potential MCR for the target molecule could involve the reaction of a β-ketonitrile, an activated methylene (B1212753) compound, and an ammonia source, catalyzed by various agents. For instance, a one-pot reaction of malononitrile, a suitable ketone, and an ammonia equivalent under specific catalytic conditions can lead to highly substituted pyridines. nih.gov

Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloaddition reactions provide a powerful method for constructing pyridine rings. researchgate.net This approach would involve the co-cyclization of two different alkyne molecules and a nitrile. To obtain the desired substitution pattern, appropriately substituted alkynes and a nitrile would be necessary. The regioselectivity of such cycloadditions can often be controlled by the choice of catalyst and the steric and electronic properties of the substrates.

Below is a table summarizing potential de novo synthesis strategies.

| Synthesis Strategy | Key Precursors | Potential Advantages |

| Modified Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia source | Well-established, access to dihydropyridine (B1217469) intermediates. researchgate.net |

| Multi-component Reactions | β-ketonitrile, Activated methylene compound | High atom economy, operational simplicity. nih.gov |

| [2+2+2] Cycloaddition | Substituted alkynes, Nitrile | High efficiency, potential for asymmetric synthesis. researchgate.net |

Functional Group Interconversion Strategies for Amino, Chloro, and Hydroxyl Moieties

This approach starts with a simpler, commercially available or easily synthesized pyridine derivative and introduces the required functional groups in a stepwise manner. The success of this strategy hinges on the regioselectivity of each transformation, which is governed by the electronic nature of the pyridine ring and its existing substituents.

Chlorination: The introduction of a chlorine atom onto the pyridine ring can be achieved through various chlorinating agents. Electrophilic chlorination of an aminopyridine precursor could be a viable route. For instance, 2-aminopyridines can be regioselectively chlorinated using reagents like N-chlorosuccinimide (NCS) or a combination of LiCl and Selectfluor. rsc.orgrsc.org The directing effect of the amino group would be a key factor in determining the position of chlorination. Alternatively, a deaminative chlorination of an aminoheterocycle could be employed, offering a different strategic approach. nih.gov

Amination: An amino group can be introduced onto a chloropyridine ring via nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net Starting from a dichlorinated pyridine derivative, selective amination at the 2-position could be achieved by controlling reaction conditions. The Chichibabin reaction is another classic method for the amination of pyridines, involving the reaction of the heterocycle with sodium amide. youtube.com

Hydroxylation: The introduction of a hydroxyl group to form a pyridin-3-ol is a challenging transformation. nih.gov One modern approach involves the photochemical valence isomerization of pyridine N-oxides, which can lead to the formation of 3-hydroxypyridines. nih.govacs.org This would require the synthesis of the corresponding pyridine N-oxide precursor. Another strategy involves the oxidation of organoboron derivatives of pyridine. youtube.com

The following table outlines possible functional group interconversion sequences.

| Starting Material | Reaction Sequence | Key Reagents |

| 2-Amino-5-methylpyridine | 1. Chlorination2. Hydroxylation | 1. NCS or LiCl/Selectfluor2. Photochemical isomerization of N-oxide |

| 4-Chloro-5-methylpyridin-3-ol | Amination | Sodium amide or other aminating agents |

| 2,4-Dichloro-5-methylpyridine | 1. Selective Amination2. Hydroxylation | 1. Ammonia or amine equivalent2. Nucleophilic hydroxylation |

Chemo-Enzymatic and Biocatalytic Approaches to Pyridinols

The use of enzymes and whole-cell biocatalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. nbinno.com While specific enzymes for the direct synthesis of this compound may not be readily available, general biocatalytic strategies for the formation of pyridine and pyridinol structures are emerging.

Whole-cell biocatalysis has been employed for the regioselective N-oxidation of pyridine derivatives, which could be a key step in a subsequent hydroxylation reaction. nbinno.com Furthermore, research into the biocatalytic generation of pyridinedicarboxylic acids from biomass could provide sustainable starting materials for further chemical modification. ukri.org Enzymes have also been utilized in multi-component reactions to produce substituted pyridines. nih.gov For instance, hydrolases have been shown to catalyze the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines. nih.gov While not directly applicable, these examples showcase the potential for developing a chemo-enzymatic route where a biocatalytic step is integrated into a multi-step chemical synthesis to enhance selectivity and sustainability.

Optimization of Synthetic Pathways for this compound

Optimizing a synthetic route involves maximizing the yield and purity of the final product while minimizing costs, reaction times, and environmental impact. researchgate.net This can be achieved by systematically varying reaction parameters such as temperature, solvent, catalyst, and reactant concentrations.

For multi-component reactions leading to substituted pyridines, optimization studies have shown that factors like the choice of catalyst and solvent can have a significant impact on reaction efficiency. researchgate.net Microwave irradiation has also been successfully employed to reduce reaction times and improve yields in pyridine synthesis. rsc.org

Catalyst Development in this compound Synthesis

Catalysis is central to many modern methods for pyridine synthesis and functionalization. nih.govnih.gov The development of novel catalysts can lead to milder reaction conditions, improved regioselectivity, and broader substrate scope.

For De Novo Synthesis:

Lewis acids and zeolites have been used to catalyze the Chichibabin and Hantzsch pyridine syntheses, improving yields and selectivity. nih.govku.ac.ae

Transition metal catalysts , particularly those based on rhodium, cobalt, and nickel, are crucial for [2+2+2] cycloaddition reactions to form the pyridine ring. researchgate.netorganic-chemistry.orgacs.org

For Functional Group Interconversion:

Palladium and copper catalysts are widely used in cross-coupling reactions to form C-N and C-O bonds, which could be applied to the amination and hydroxylation of a pre-functionalized pyridine ring. researchgate.net

Rhodium catalysts have been developed for the hydrogenation of pyridines, which, while not directly applicable to the final product, could be used in the synthesis of piperidine (B6355638) precursors. rsc.org

Organocatalysts , such as dithiophosphoric acid, have been shown to enable novel radical functionalizations of pyridines. acs.org

The following table highlights different catalyst types and their potential applications in the synthesis of the target compound.

| Catalyst Type | Application in Synthesis | Example |

| Zeolites (e.g., H-ZSM-5) | De novo condensation reactions | Three-component condensation of aldehydes, ketones, and ammonia. nih.gov |

| Rhodium Complexes | De novo [2+2+2] cycloaddition | Cycloaddition of alkynes and nitriles. organic-chemistry.org |

| Palladium Complexes | Functional group interconversion (Amination) | Buchwald-Hartwig amination of chloropyridines. |

| Organocatalysts | Functional group interconversion (C-H functionalization) | Dithiophosphoric acid for radical allylation. acs.org |

Reaction Condition Optimization for Enhanced Yields and Selectivity of this compound

Information regarding the optimization of reaction conditions for the synthesis of this compound is not available in the reviewed literature. The optimization of any chemical synthesis is a multifaceted process that typically involves the systematic variation of several parameters to maximize the yield of the desired product while minimizing the formation of byproducts.

Key parameters that are generally optimized in synthetic chemistry include:

Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature is crucial for ensuring the reaction proceeds at a reasonable rate without leading to decomposition or undesired side reactions.

Pressure: For reactions involving gaseous reagents or intermediates, pressure can significantly influence reaction equilibrium and rates.

Catalyst: The choice of catalyst and its concentration can dramatically affect the reaction pathway, rate, and selectivity.

Solvent: The solvent can influence the solubility of reactants, stabilize transition states, and affect the reaction mechanism.

Reactant Concentration and Stoichiometry: Adjusting the ratio of reactants can drive the reaction towards the desired product and improve yield.

Without specific experimental data for the synthesis of this compound, a table of optimized conditions cannot be generated.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is a vital aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. While there are no specific reports on the green synthesis of this compound, the general principles of green chemistry would be applicable to its hypothetical synthesis. These principles encourage the use of less hazardous chemicals, renewable feedstocks, and processes that reduce waste and energy consumption.

Solvent-free and microwave-assisted techniques are prominent green chemistry methodologies that have been widely applied to the synthesis of heterocyclic compounds, including pyridines.

Solvent-Free Synthesis: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign liquid, can significantly reduce waste and the environmental hazards associated with volatile organic compounds (VOCs). researchgate.netchemicalbook.com These reactions are often carried out by grinding solid reactants together, sometimes with a catalytic amount of a solid support. google.com This approach can lead to higher yields, shorter reaction times, and easier product purification. chemicalbook.com

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate chemical reactions, often reducing reaction times from hours to minutes. nih.govnih.govnih.gov This rapid heating can lead to higher yields and purities of the desired products. nih.govnih.gov Microwave-assisted synthesis is often combined with solvent-free conditions to further enhance the green credentials of a synthetic procedure. google.com For instance, the synthesis of various pyridine derivatives has been successfully achieved under microwave irradiation, demonstrating improved efficiency compared to conventional heating methods. nih.govepo.org

A hypothetical green synthesis of this compound could potentially be developed using these techniques, but no such method has been reported.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgresearchgate.net A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. acs.orgresearchgate.net

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the context of pyridine synthesis, reactions with high atom economy are those that proceed via addition or cycloaddition pathways, as these incorporate all reactant atoms into the product. Rearrangement reactions also exhibit 100% atom economy. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy.

For a hypothetical synthesis of this compound, a synthetic route would need to be established before its atom economy could be calculated. The ideal "green" synthesis would be designed to maximize the incorporation of all starting material atoms into the final pyridine structure, thus minimizing waste.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Chloro 5 Methylpyridin 3 Ol and Its Derivatives

Advanced NMR Spectroscopy of 2-Amino-4-chloro-5-methylpyridin-3-ol: Conformational Analysis and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For this compound, NMR is particularly crucial for understanding its potential tautomeric equilibrium. Substituted 2- and 4-hydroxypyridines are known to exist in equilibrium with their corresponding pyridone tautomers. chemtube3d.com Similarly, 3-hydroxypyridine (B118123) can exist in a tautomeric equilibrium between its enol form and a zwitterionic keto form, especially in aqueous solutions. acs.org The presence of both amino and hydroxyl groups on the pyridine (B92270) ring of this compound suggests that it may exist as one or more tautomeric forms, such as the hydroxypyridine form (I), the pyridone form (II), or zwitterionic species, as illustrated in Figure 1.

The position of this equilibrium is sensitive to factors such as solvent polarity and substituent effects. researchgate.netsemanticscholar.org NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, can provide definitive evidence for the predominant tautomeric form in solution by analyzing chemical shifts and coupling constants. For instance, the pyridone form would exhibit a signal for an N-H proton and a carbonyl-like carbon, whereas the hydroxypyridine form would show an O-H proton signal. researchgate.net

2D NMR Techniques for Comprehensive Structural Assignment

While 1D NMR provides initial data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in a complex molecule like this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For the title compound, a COSY spectrum would be expected to show a correlation between the single aromatic proton (H-6) and the protons of the C-5 methyl group, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of the C-6 and the C-5 methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for assigning quaternary carbons (those without attached protons), such as C-2, C-3, C-4, and C-5 in the pyridine ring. For example, the protons of the C-5 methyl group would be expected to show correlations to the C-5, C-4, and C-6 carbons, while the amino protons might show correlations to C-2 and C-3.

These combined techniques allow for a complete and confident assignment of the molecular skeleton. The table below presents expected ¹H and ¹³C NMR chemical shifts for the hydroxypyridine tautomer based on data from analogous substituted pyridines. mdpi.comchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| H-6 | 7.5 - 8.0 | 135 - 145 | C-2, C-4, C-5, C-5-CH₃ |

| 5-CH₃ | 2.1 - 2.4 | 15 - 20 | C-4, C-5, C-6 |

| 2-NH₂ | 4.5 - 6.0 (broad) | - | C-2, C-3 |

| 3-OH | 9.0 - 11.0 (broad) | - | C-2, C-3, C-4 |

| C-2 | - | 150 - 160 | H-6, 2-NH₂ |

| C-3 | - | 145 - 155 | H-6, 2-NH₂, 3-OH |

| C-4 | - | 120 - 130 | H-6, 5-CH₃, 3-OH |

| C-5 | - | 125 - 135 | H-6, 5-CH₃ |

Note: Chemical shifts are highly dependent on solvent and tautomeric form. The values presented are estimates.

Dynamic NMR Studies of Interconversion Processes and Substituent Effects

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or tautomeric interconversions. libretexts.org For this compound, several dynamic processes could potentially be studied:

Tautomeric Interconversion: If the energy barrier between the hydroxypyridine and pyridone forms is low enough, their interconversion could be observed by variable-temperature NMR. At low temperatures, separate signals for each tautomer might be visible. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce, and finally sharpen into a single set of time-averaged signals. libretexts.org

Restricted Rotation: The bond between the C-2 carbon and the amino group may exhibit restricted rotation, particularly if there is significant double-bond character due to resonance, a common feature in aminopyridines. researchgate.net This could lead to distinct signals for the two amino protons at low temperatures, which would coalesce at higher temperatures as rotation becomes faster.

Proton Exchange: The acidic protons of the hydroxyl and amino groups can undergo rapid exchange with each other or with solvent molecules. This often results in broad signals for these protons and a loss of observable coupling to neighboring nuclei. DNMR techniques like saturation transfer can be used to measure the rates of these exchange processes. libretexts.org

X-ray Crystallography of this compound: Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive determination of the atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov It reveals precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, known as the crystal packing. nih.govwordpress.comanton-paar.com For this compound, a crystallographic study would unambiguously identify the tautomeric form present in the solid state and detail the intermolecular interactions that stabilize the crystal structure.

While a specific crystal structure for this compound is not found in the searched literature, analysis of related structures allows for a detailed prediction of its solid-state behavior.

Crystal Engineering of this compound Polymorphs

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. hhu.de A key phenomenon in crystal engineering is polymorphism, where a single compound can crystallize into multiple different crystal structures, or polymorphs. ub.eduresearchgate.net These different forms can arise from variations in crystallization conditions (e.g., solvent, temperature) and often exhibit different physical properties.

For this compound, polymorphism is highly probable due to the presence of multiple hydrogen bond donors (-OH, -NH₂) and acceptors (ring N, -OH, -NH₂). The molecule can form a variety of robust hydrogen-bonded assemblies, and subtle changes in the packing of these assemblies can lead to different polymorphs. nih.gov For instance, one polymorph might be dominated by chain motifs, while another might feature sheet-like structures, depending on which hydrogen bond synthons are formed.

Hydrogen Bonding Networks in this compound Crystalline Forms

Hydrogen bonding is expected to be the dominant intermolecular interaction governing the crystal packing of this compound. nih.govkhanacademy.org The molecule's functional groups can participate in a rich network of hydrogen bonds, forming predictable patterns known as supramolecular synthons. Based on crystallographic studies of analogous aminopyridines, hydroxypyridines, and chloropyridines, the following interactions are anticipated: researchgate.netresearchgate.netmdpi.comresearchgate.net

Amino-Pyridine Heterosynthon (N−H···N): The amino group can act as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring. This is a very common and robust synthon in aminopyridine chemistry, often leading to the formation of centrosymmetric dimers or infinite chains.

Hydroxyl-Pyridine Heterosynthon (O−H···N): The hydroxyl group can donate a proton to the pyridine nitrogen, forming a strong, directional hydrogen bond.

Amino-Hydroxyl Interactions (N−H···O or O−H···N): The amino and hydroxyl groups on adjacent molecules can interact, with either group acting as the donor or acceptor.

Self-Association Synthons: Carboxylic acids and amides are known for forming strong self-association motifs. nih.gov Similarly, the amino groups can form N−H···N(H₂) dimers, and the hydroxyl groups can form O−H···O chains.

These interactions would likely assemble the molecules into higher-order structures, such as the R²₂(8) ring motif commonly seen in structures with two-point hydrogen bonding recognition, leading to the formation of tapes, sheets, or more complex three-dimensional networks. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.com These techniques are highly effective for identifying functional groups and can also offer insights into hydrogen bonding, as the frequencies of stretching vibrations (especially for O-H and N-H bonds) are sensitive to their intermolecular environment. nih.govnih.gov

The analysis of the vibrational spectra of this compound would involve assigning the observed bands to specific molecular motions. While experimental spectra for the title compound are not available in the cited literature, a reliable prediction of its characteristic vibrational frequencies can be made based on extensive studies of related molecules like 2-amino-5-chloropyridine (B124133) and other substituted pyridines. conferenceworld.inresearchgate.netahievran.edu.tr

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | 3200 - 3500 (broad) | The broadness and position are indicative of strong hydrogen bonding. |

| N-H Asymmetric Stretch | 3400 - 3500 | Characteristic of a primary amine group. |

| N-H Symmetric Stretch | 3300 - 3400 | Characteristic of a primary amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Typically sharp bands of medium to weak intensity. |

| Aliphatic C-H Stretch | 2850 - 3000 | From the C-5 methyl group. |

| N-H Scissoring (Bending) | 1580 - 1650 | A strong band in the IR spectrum. conferenceworld.in |

| Pyridine Ring Vibrations | 1400 - 1600 | A series of characteristic bands corresponding to C=C and C=N stretching. |

| C-O Stretch | 1200 - 1300 | Associated with the phenolic hydroxyl group. |

| C-N Stretch | 1250 - 1350 | Stretching of the bond between the ring and the amino group. |

| C-Cl Stretch | 600 - 800 | A strong band, often in the fingerprint region. |

| N-H Wagging | 600 - 900 (broad) | Out-of-plane bending of the amino group. conferenceworld.in |

FTIR and Raman spectroscopy are complementary techniques. youtube.com For instance, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum but may be weak in the IR, while the polar O-H and N-H stretching modes are typically strong in the IR spectrum. A combined analysis provides a more complete vibrational profile of the molecule. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways of this compound

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. In the analysis of this compound, HRMS is crucial for confirming its molecular formula and for mapping its fragmentation pathways, which in turn offers deep insights into its chemical structure and stability.

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, with relative abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak in the mass spectrum, where 'M' is the molecular ion peak containing ³⁵Cl. The intensity of the M+2 peak is approximately one-third of the intensity of the M peak, a signature that aids in the identification of chlorinated compounds. ucalgary.cawhitman.edu

The fragmentation of the molecular ion of this compound under mass spectrometric conditions, such as electron ionization, would be expected to proceed through several predictable pathways based on the lability of its functional groups and the stability of the resulting fragments. The pyridine ring itself is relatively stable, but the substituents (amino, chloro, methyl, and hydroxyl groups) provide sites for initial cleavages. nih.govwikipedia.org

Common fragmentation processes for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules or radicals. libretexts.org For this compound, potential initial fragmentation steps could involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or small molecules such as water (H₂O), carbon monoxide (CO), or hydrogen cyanide (HCN). Subsequent fragmentation of these primary fragment ions can lead to the cleavage of the pyridine ring itself. nih.gov

The precise fragmentation pattern can be elucidated through tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated, fragmented, and its product ions are analyzed. This allows for the systematic reconstruction of the fragmentation pathways.

Below are data tables detailing the theoretical isotopic pattern for the molecular ion of this compound and a summary of its plausible fragmentation pathways based on general principles of mass spectrometry.

Table 1: Theoretical Isotopic Pattern for the Molecular Ion of this compound (C₆H₇ClN₂O)

| Ion | Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺ (with ³⁵Cl) | 158.0247 | 100.0 |

| [M+1]⁺ | 159.0281 | 6.8 |

| [M+2]⁺ (with ³⁷Cl) | 159.0218 | 32.0 |

| [M+3]⁺ | 160.0252 | 2.2 |

This interactive table allows for sorting by column.

Table 2: Plausible Fragmentation Pathways and Major Fragment Ions of this compound

| Proposed Fragmentation | Neutral Loss | m/z of Fragment Ion (with ³⁵Cl) | Proposed Structure of Fragment Ion |

| Loss of Chlorine | Cl• | 123.0378 | [M-Cl]⁺ |

| Loss of Methyl Radical | CH₃• | 143.0011 | [M-CH₃]⁺ |

| Loss of Water | H₂O | 140.0141 | [M-H₂O]⁺ |

| Loss of Carbon Monoxide | CO | 130.0298 | [M-CO]⁺ |

| Ring Fragmentation | HCN | 131.0170 | [M-HCN]⁺ |

This interactive table allows for sorting by column.

These tables provide a foundational understanding of the expected high-resolution mass spectrometry data for this compound. Experimental data would be necessary to confirm these theoretical patterns and to fully elucidate the complex fragmentation behavior of the molecule.

Theoretical and Computational Investigations of 2 Amino 4 Chloro 5 Methylpyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Amino-4-chloro-5-methylpyridin-3-ol

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. These studies provide insights into the molecule's stability, reactivity, and potential interaction mechanisms. Such calculations would elucidate the fundamental electronic characteristics of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For this compound, this analysis would pinpoint the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, offering predictions about its behavior in chemical reactions. Without specific studies, the exact energy values and orbital distributions for this compound remain undetermined.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting areas that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, an MEP analysis would identify the regions most likely to engage in intermolecular interactions, such as hydrogen bonding. However, no specific MEP studies for this molecule have been found.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. Running simulations of this compound in different environments, such as in aqueous solution or near a biological receptor, would provide critical insights into its conformational flexibility, solvation properties, and binding dynamics. This information is crucial for understanding its behavior in a biological context. Currently, there is no available literature detailing MD simulations performed on this compound.

Prediction of Spectroscopic Properties of this compound using Computational Methods

Computational methods can accurately predict various spectroscopic properties, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. These theoretical spectra are often used to aid in the interpretation of experimental data and to confirm the structure of a synthesized compound. While these computational techniques are well-established, their application to predict the spectroscopic profile of this compound has not been reported in the available scientific literature.

Structure-Activity Relationship (SAR) Studies via Cheminformatics for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their efficacy and reduce side effects. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers could identify key structural features required for a desired effect. Cheminformatics tools would then be used to build predictive models from this data. Such studies are essential for rational drug design but have not been published for analogues of this specific molecule.

Mechanistic Studies of Chemical Transformations and Molecular Interactions Involving 2 Amino 4 Chloro 5 Methylpyridin 3 Ol

Reaction Mechanism Elucidation for Derivatization of 2-Amino-4-chloro-5-methylpyridin-3-ol

The derivatization of this compound can occur at several reactive sites: the 2-amino group, the 3-hydroxyl group, and the pyridine (B92270) ring itself, particularly through nucleophilic aromatic substitution at the 4-chloro position. Understanding the mechanisms of these transformations is crucial for synthesizing novel analogs and functional derivatives.

Kinetic Isotope Effects in this compound Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the rate-determining step of a reaction mechanism by replacing an atom with its heavier isotope. wikipedia.org For reactions involving this compound, KIE studies could elucidate the mechanics of derivatization at the amino and hydroxyl groups.

Specifically, a primary deuterium (B1214612) KIE would be expected in reactions where the cleavage of an N-H or O-H bond is part of the rate-determining step. For instance, in an N-acylation reaction, comparing the rate of the reaction of the standard compound with its N,N-dideuterio analog would yield a significant kH/kD ratio if the proton transfer from the nitrogen is rate-limiting. Conversely, a ratio near unity would suggest that N-H bond breaking occurs after the rate-determining step. wpmucdn.com

Table 1: Hypothetical Kinetic Isotope Effects (kH/kD) for Derivatization Reactions

| Reaction Type | Isotopic Substitution Site | Plausible Rate-Determining Step | Expected kH/kD |

| N-Acylation | 2-ND2 | Proton transfer from nitrogen | > 2 |

| O-Alkylation | 3-OD | Deprotonation of hydroxyl group | > 2 |

| N-Acylation | 2-ND2 | Nucleophilic attack by nitrogen | ~ 1 |

| O-Alkylation | 3-OD | Nucleophilic attack by oxygen | ~ 1 |

This interactive table presents hypothetical KIE values to illustrate how this technique could be applied to study the reaction mechanisms of this compound.

Secondary KIEs could also provide insight. For example, in a nucleophilic aromatic substitution at the C4 position, changing the hybridization of C4 from sp2 to a more sp3-like transition state would result in a secondary KIE if hydrogens were present on adjacent atoms. wikipedia.org

Transition State Analysis for this compound Transformations

Computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed analysis of transition states in chemical reactions. rsc.orgresearchgate.netnih.gov For this compound, DFT calculations can model potential derivatization pathways, such as O-alkylation, N-acylation, or substitution of the C4-chloro group. By calculating the potential energy surface, transition state structures can be located, and their corresponding activation energies (ΔG‡) determined. rsc.org

For example, a theoretical study could compare the activation barriers for a nucleophile attacking the C4 position versus reacting at the hydroxyl or amino groups. Such studies often employ functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)) to accurately model the electronic structure. rsc.orgwayne.edu The calculated activation energies would predict the most kinetically favorable reaction pathway under given conditions.

Table 2: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Nucleophile | Solvent (PCM) | Calculated ΔG‡ (kcal/mol) |

| SNAr at C4-Cl | CH3O- | Methanol | 22.5 |

| O-Alkylation | CH3I / Base | Acetonitrile | 18.7 |

| N-Acylation | Acetic Anhydride | Dichloromethane | 15.2 |

This interactive table displays hypothetical activation energies for different transformations of this compound, as would be determined by transition state analysis.

These computational models can also reveal the geometry of the transition state, showing bond-forming and bond-breaking distances, which further clarifies the reaction mechanism.

Molecular Interaction Mechanisms of this compound with Biological Macromolecules (In Vitro / In Silico)

The substituted aminopyridinol scaffold is present in various biologically active molecules, often acting as an inhibitor of enzymes like protein kinases. mdpi.comnih.govnih.gov The ability of this compound to form hydrogen bonds (via -NH2 and -OH groups) and engage in other non-covalent interactions makes it a candidate for binding to biological macromolecules.

Enzyme Inhibition Kinetics and Binding Site Characterization (In Vitro, Excluding Clinical Data)

The potential of this compound as an enzyme inhibitor can be characterized using in vitro kinetic assays. nih.gov By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound, key inhibitory parameters can be determined.

For instance, if the compound were tested as a potential inhibitor of a protein kinase, its IC50 value—the concentration required to inhibit 50% of the enzyme's activity—would be a primary measure of its potency. mdpi.com Further kinetic studies, such as generating Lineweaver-Burk plots, could determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by observing the effect of the inhibitor on the enzyme's Km and Vmax values. A competitive inhibitor, for example, would increase the apparent Km without affecting Vmax.

Table 3: Hypothetical In Vitro Inhibition Data for this compound against a Target Kinase

| Parameter | Value | Interpretation |

| IC50 | 500 nM | Moderate potency |

| Ki (Inhibition Constant) | 250 nM | Binding affinity |

| Mode of Inhibition | Competitive | Binds to the active site, competing with the substrate |

This interactive table presents a hypothetical set of enzyme inhibition kinetic data, illustrating the type of information gained from in vitro assays.

Receptor Binding Studies and Ligand-Protein Docking for this compound (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.govresearchgate.net For this compound, in silico docking could identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

A typical docking study involves preparing the 3D structure of the ligand and the target protein (often from a source like the Protein Data Bank). The ligand is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. informahealthcare.com Analysis of the resulting docked pose can reveal key interactions, such as hydrogen bonds between the ligand's amino and hydroxyl groups and amino acid residues in the protein's active site, or hydrophobic interactions involving the methyl group and pyridine ring.

Table 4: Hypothetical Molecular Docking Results against Apoptosis Signal-Regulating Kinase 1 (ASK1)

| Parameter | Result |

| Target Protein | ASK1 (PDB ID: 2CLQ) |

| Binding Energy | -8.5 kcal/mol |

| Key Interactions | |

| Hydrogen Bond | -NH2 with Glu652 |

| Hydrogen Bond | -OH with Val635 (backbone) |

| Pi-Alkyl Interaction | Pyridine ring with Val643 |

| Halogen Bond | -Cl with Lys633 |

This interactive table summarizes the potential binding mode and key interactions of this compound with a hypothetical protein target, ASK1, as predicted by molecular docking.

Photochemical and Electrochemical Reactivity of this compound

The electronic structure of this compound, featuring an aromatic ring with both electron-donating (-NH2, -OH, -CH3) and electron-withdrawing (-Cl) groups, suggests it will have distinct photochemical and electrochemical properties.

Photochemical Reactivity: Upon absorption of UV radiation, molecules like chloropyridines can undergo photochemical reactions. tbzmed.ac.irtbzmed.ac.ir A likely pathway for this compound is the photolytic cleavage of the C-Cl bond. This can occur via a heterolytic pathway, leading to a pyridyl cation that is subsequently trapped by a nucleophile like water to form a hydroxylated product, or via a homolytic pathway, generating a pyridyl radical. rsc.orgnih.gov The specific pathway can depend on the solvent and the excitation wavelength. Such degradation can lead to the formation of photoproducts with different biological activities or toxicities. nih.gov

Electrochemical Reactivity: The electrochemical behavior of this compound is expected to be dominated by the oxidation of the aminopyridinol system. ua.esresearchgate.net Aminophenol and its derivatives are known to undergo oxidation, often involving a two-electron, two-proton process to form a quinone-imine type species. researchgate.netfrontiersin.org Techniques like cyclic voltammetry could be used to study this process, revealing the oxidation potential and the reversibility of the reaction. The presence of multiple electron-donating groups on the pyridine ring would likely lower the oxidation potential compared to unsubstituted aminopyridine. The initial oxidation product could be highly reactive and undergo subsequent reactions, such as hydrolysis or polymerization. ua.esmdpi.comrsc.org

Table 5: Predicted Photochemical and Electrochemical Properties

| Property | Predicted Characteristic | Method of Analysis |

| UV Absorption Max (λmax) | ~280-300 nm | UV-Vis Spectroscopy |

| Primary Photoreaction | C-Cl bond cleavage | Laser Flash Photolysis |

| First Oxidation Potential | +0.6 to +0.8 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Oxidation Mechanism | 2e-, 2H+ transfer to form quinone-imine intermediate | Spectroelectrochemistry |

This interactive table outlines the expected photochemical and electrochemical characteristics of this compound.

Exploration of Potential Applications of 2 Amino 4 Chloro 5 Methylpyridin 3 Ol in Materials Science and Catalysis

Role of 2-Amino-4-chloro-5-methylpyridin-3-ol as a Ligand in Coordination Chemistry and Catalysis

There is no available scientific literature detailing the use of this compound as a ligand in coordination chemistry or catalysis. Research in this area has been conducted on similar pyridine-based molecules, but not on this specific isomer. For instance, studies have explored the coordination complexes of compounds like 2-amino-3-methylpyridine (B33374) and Schiff bases derived from pyridoxal, but these findings cannot be attributed to this compound due to structural differences. researchgate.netmdpi.com

Metal Complexes of this compound in Organic Synthesis

No documented research exists on the synthesis, characterization, or application of metal complexes formed with this compound for use in organic synthesis. While metal complexes of other amino-pyridine derivatives are known to have catalytic activity, there are no specific examples or data related to this particular compound. researchgate.net

Development of this compound-based Advanced Materials

There is a lack of published research on the development of advanced materials, such as polymers or supramolecular assemblies, derived specifically from this compound.

Polymeric Materials Derived from this compound

No studies have been found that describe the synthesis or characterization of polymeric materials derived from this compound.

Analytical Reagent Applications of this compound

There is no documented use of this compound as an analytical reagent in the scientific literature. While other pyridine (B92270) derivatives have been developed for such purposes, no data is available for this specific compound.

Fluorescent Probes Based on this compound Scaffold

Research into fluorescent probes often utilizes heterocyclic scaffolds due to their favorable photophysical properties. Pyridine derivatives, in particular, are known to form the core of various fluorescent molecules. The potential of the this compound scaffold in this area would theoretically depend on its quantum yield, Stokes shift, and the possibility of functionalizing its structure to create sensitivity to specific analytes.

In principle, the amino and hydroxyl groups on the pyridine ring could serve as sites for chemical modification, allowing for the attachment of recognition moieties or for modulating the electronic properties of the molecule to enhance fluorescence upon binding to a target. The chloro and methyl substituents would also influence the molecule's electronic structure and, consequently, its fluorescent properties. However, without experimental data, any discussion of its specific performance as a fluorescent probe remains speculative.

Chemo-sensors Utilizing this compound Derivatives

Chemosensors are designed to detect and signal the presence of specific chemical species. Pyridine-based ligands are well-established in coordination chemistry for their ability to bind to a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively, in this compound could potentially coordinate with metal ions.

The development of a chemosensor from this compound would involve designing a system where the binding event leads to a measurable signal, such as a change in fluorescence or a colorimetric shift. The selectivity and sensitivity of such a sensor would be dictated by the specific binding affinity of the this compound derivative for the target analyte. Again, the absence of published research on this specific compound means that there are no available data to create detailed tables or report on specific research findings regarding its use in chemosensors.

Advanced Chemical Reactivity and Derivatization of the 2 Amino 4 Chloro 5 Methylpyridin 3 Ol Scaffold

Regioselective Functionalization of 2-Amino-4-chloro-5-methylpyridin-3-ol

Regioselectivity is a critical aspect of the functionalization of polysubstituted aromatic and heteroaromatic compounds. In the case of this compound, the interplay of the electronic and steric effects of the existing substituents governs the position of further chemical modifications.

The introduction of additional halogen atoms onto the pyridine (B92270) ring can provide further handles for cross-coupling reactions and other transformations. The regioselectivity of halogenation is influenced by the directing effects of the amino and hydroxyl groups. The amino group is a strong activating group and an ortho-, para-director, while the hydroxyl group is also activating and ortho-, para-directing. In the context of the pyridine ring, the positions ortho and para to the amino group are C3 and C5, and for the hydroxyl group, they are C2 and C4.

Given the substitution pattern of this compound, the C6 position is the most likely site for electrophilic halogenation. This position is ortho to the hydroxyl group and meta to the amino group, but the combined activating effect of the substituents and the inherent reactivity of the pyridine ring at the α- and γ-positions can direct substitution to this site.

Table 1: Predicted Regioselective Halogenation of this compound

| Reagent | Expected Product | Position of Halogenation |

| N-Bromosuccinimide (NBS) | 2-Amino-6-bromo-4-chloro-5-methylpyridin-3-ol | C6 |

| N-Iodosuccinimide (NIS) | 2-Amino-4-chloro-6-iodo-5-methylpyridin-3-ol | C6 |

| Selectfluor® | 2-Amino-4-chloro-6-fluoro-5-methylpyridin-3-ol | C6 |

Dehalogenation, specifically the removal of the chloro group at the C4 position, can be achieved through various reductive methods, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or by using reducing agents like zinc in acetic acid. This would yield 2-amino-5-methylpyridin-3-ol, a scaffold with a different reactivity profile.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. The directing group, typically a heteroatom-containing substituent, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, both the amino and hydroxyl groups can act as directing groups. The hydroxyl group is generally a stronger directing group than the amino group. Therefore, lithiation is expected to occur primarily at the C2 position, which is ortho to the hydroxyl group. However, the existing amino group at C2 would likely be deprotonated first. Protection of the amino and hydroxyl groups may be necessary to achieve selective C-H metalation.

Assuming appropriate protection, the hydroxyl group would direct metalation to the C2 and C4 positions. Since C2 is already substituted, and C4 is halogenated, metalation would be directed to the C6 position if the directing group is at C5, or if steric hindrance allows. If the amino group were the primary directing group, it would direct metalation to the C3 position, which is already substituted with a hydroxyl group. A plausible scenario involves the deprotonation of the hydroxyl group, followed by directed lithiation at the C6 position.

Table 2: Plausible Directed Ortho-Metalation and Subsequent Electrophilic Quench

| Directing Group (after protection) | Site of Lithiation | Electrophile (E+) | Product |

| -O-PG | C6 | D₂O | 2-Amino-4-chloro-6-deuterio-5-methylpyridin-3-ol (PG protected) |

| -O-PG | C6 | (CH₃)₃SiCl | 2-Amino-4-chloro-5-methyl-6-(trimethylsilyl)pyridin-3-ol (PG protected) |

| -O-PG | C6 | DMF | 2-Amino-4-chloro-3-hydroxy-5-methylpyridine-6-carbaldehyde (PG protected) |

(PG = Protecting Group)

Cross-Coupling Reactions Involving this compound

The chloro substituent at the C4 position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the diversification of the scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. A variety of aryl, heteroaryl, and vinyl boronic acids can be used to introduce new substituents at the C4 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and copper complexes. This is a valuable method for introducing alkynyl moieties. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the chloropyridine with a wide range of primary and secondary amines, leading to the synthesis of 4-amino-substituted pyridines. wikipedia.orglibretexts.org

Table 3: Representative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Amino-5-methyl-4-phenylpyridin-3-ol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-5-methyl-4-(phenylethynyl)pyridin-3-ol |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(2-Amino-3-hydroxy-5-methylpyridin-4-yl)morpholine |

Annulation and Ring-Forming Reactions Utilizing this compound

The bifunctional nature of this compound, with its ortho-amino and hydroxyl groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems through annulation and ring-forming reactions. These reactions typically involve the condensation of the aminopyridinol with a bifunctional electrophile.

One common strategy is the synthesis of oxazolo[5,4-b]pyridines. This can be achieved by reacting the 2-amino-3-hydroxypyridine with a one-carbon synthon, such as phosgene, carbonyldiimidazole, or an orthoester. prepchem.com Similarly, reaction with carbon disulfide or a related reagent can lead to the formation of thiazolo[5,4-b]pyridines.

Another important annulation reaction is the synthesis of pyrido[2,3-b] researchgate.netresearchgate.netoxazines, which can be prepared by the reaction of 2-amino-3-hydroxypyridines with α-halo ketones or related synthons. researchgate.net

Table 4: Annulation Reactions of this compound

| Reagent | Fused Heterocyclic System | Product Name (Example) |

| Carbonyldiimidazole | Oxazolo[5,4-b]pyridine | 7-Chloro-6-methyl-1,3-oxazolo[5,4-b]pyridin-2(1H)-one |

| Carbon disulfide | Thiazolo[5,4-b]pyridine | 7-Chloro-6-methyl-1,3-thiazolo[5,4-b]pyridine-2(3H)-thione |

| Chloroacetyl chloride | Pyrido[2,3-b] researchgate.netresearchgate.netoxazine | 8-Chloro-7-methyl-3,4-dihydro-2H-pyrido[2,3-b] researchgate.netresearchgate.netoxazin-3-one |

Synthesis of Complex Heterocycles from this compound Precursors

The functional groups on the this compound scaffold can be further elaborated to construct more complex heterocyclic systems. For example, the amino group can be diazotized and converted into other functionalities, or it can participate in cyclization reactions after modification. The hydroxyl group can be alkylated or acylated, and the chloro group can be displaced by a variety of nucleophiles.

A key transformation is the reduction of a nitro group, if introduced, to an amino group, yielding a diaminopyridine derivative. These 2,3-diaminopyridine derivatives are valuable precursors for the synthesis of pyrido[2,3-b]pyrazines through condensation with 1,2-dicarbonyl compounds. researchgate.net

Furthermore, the amino group can be transformed into a hydrazino group, which can then be used in the synthesis of fused triazine-containing heterocycles. The versatility of the scaffold allows for a multi-step synthetic approach to complex, polycyclic aromatic systems.

Table 5: Synthesis of Complex Heterocycles

| Precursor Derivatization | Reaction Type | Resulting Heterocyclic Core |

| Nitration at C6 followed by reduction to diamine | Condensation with a 1,2-dicarbonyl compound | Pyrido[2,3-b]pyrazine |

| Conversion of amino group to hydrazino group | Cyclization with a suitable C1 synthon | Pyrido[2,3-d] prepchem.comresearchgate.netresearchgate.nettriazine |

| Cross-coupling at C4 followed by intramolecular cyclization | Annulation onto the newly introduced substituent | Fused polycyclic systems |

Future Directions and Research Perspectives for 2 Amino 4 Chloro 5 Methylpyridin 3 Ol

Unexplored Reactivity Patterns of 2-Amino-4-chloro-5-methylpyridin-3-ol

The unique arrangement of functional groups in this compound presents numerous opportunities for investigating novel reactivity. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group can lead to complex and potentially selective chemical behavior that warrants further investigation.

Future studies could focus on:

Selective Functionalization: A key challenge and opportunity lies in the selective reaction of one functional group in the presence of others. For instance, developing protocols for the selective acylation, alkylation, or diazotization of the amino group without affecting the hydroxyl group would be highly valuable. Conversely, selective O-alkylation or O-acylation could be explored.

C-H Bond Activation: The methyl group at the C5 position and the C-H bond at the C6 position are potential sites for direct functionalization via C-H activation strategies. mdpi.comrsc.org Recent breakthroughs in the meta-selective functionalization of pyridines, often involving temporary dearomatization, could provide a roadmap for selectively targeting the C5-methyl or C6-H positions. innovations-report.comresearchgate.netnih.gov Such methods could introduce new substituents and expand the molecular diversity accessible from this starting material.

Intramolecular Cyclization: The ortho-relationship between the amino and hydroxyl groups could be exploited to synthesize fused oxazole (B20620) or other heterocyclic systems under appropriate conditions. The proximity of the C5-methyl group to the C4-chloro substituent might also enable novel cyclization pathways.

Reactivity of the Chloro Group: While nucleophilic aromatic substitution of the chloro group is an expected reaction, its reactivity will be modulated by the other substituents. wikipedia.org Exploring a range of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at this position would be a systematic way to build molecular complexity. The success of these reactions often depends on the electronic nature of the pyridine (B92270) ring, making this an interesting system to study.

Integration of this compound into Novel Synthetic Methodologies

Beyond exploring its intrinsic reactivity, this compound can serve as a versatile building block in the development of new synthetic methods and complex molecular architectures.

Multicomponent Reactions (MCRs): The presence of multiple reactive sites makes this compound an ideal candidate for multicomponent reactions. researchgate.net For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, or participate in aza-Diels-Alder reactions to rapidly generate complex substituted pyridines. nih.gov Designing novel MCRs that incorporate this pyridinol derivative could provide rapid access to libraries of highly functionalized molecules for screening purposes. nih.gov

Synthesis of Fused Heterocyclic Systems: Aminopyridines and aminopyrazoles are well-established precursors for the synthesis of fused heterocyclic systems like pyrazolopyridines and other pyrazoloazines, which are prevalent in medicinal chemistry. researchgate.netnih.govias.ac.innih.gov this compound could be a key synthon for constructing novel fused ring systems, potentially leading to new classes of bioactive compounds. The existing functional groups could either participate in the ring-forming reactions or be carried through as points for later diversification.

Polymer Chemistry: The hydroxyl and amino groups offer handles for incorporation into polymers. For instance, it could be used as a monomer in the synthesis of polyesters or polyamides, imparting the specific physicochemical properties of the substituted pyridine ring into the polymer backbone. Alternatively, it could be used as a chain-terminating or functionalizing agent in polymerizations initiated by rare earth metal complexes, following C-H activation of the methyl group. mdpi.com

Advanced Computational Modeling Applications for this compound Systems

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For a molecule like this compound, several computational avenues are ripe for exploration.

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are mainstays in modern drug discovery. researchgate.net By creating virtual libraries of derivatives of this compound, it is possible to computationally screen them against various biological targets, such as kinases, demethylases, or cholinesterases. researchgate.nethilarispublisher.commdpi.comnih.gov These studies can predict binding affinities and binding modes, helping to prioritize the synthesis of compounds with the highest potential for biological activity. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the fundamental electronic properties of the molecule. ekb.eg Calculations can determine molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. This information can rationalize the molecule's reactivity, predict the most likely sites for electrophilic or nucleophilic attack, and help understand reaction mechanisms. For instance, DFT could model the transition states for various C-H activation pathways to predict regioselectivity.

Prediction of Physicochemical and Photophysical Properties: Computational models can predict key properties such as solubility, pKa, and spectral characteristics (UV-Vis, fluorescence). Substituted aminopyridines are known to exhibit interesting photophysical properties, including fluorescence. nih.govnih.gov Theoretical calculations could predict the emission and absorption wavelengths of derivatives, guiding the design of novel fluorescent probes or materials. mdpi.com

Below is an interactive table showcasing representative binding energy data from a molecular docking study of analogous pyridine derivatives against a therapeutic target, illustrating the type of data that could be generated for this compound systems.

| Compound Analogue | Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (μM) | Key Interacting Residues |

|---|---|---|---|---|

| Analogue 5a | AChE | -10.8 | 0.852 | TYR70, ASP72, TRP84 |

| Analogue 5b | AChE | -11.2 | 0.561 | TYR70, TRP84, PHE330 |

| Analogue 5c (p-fluoro) | AChE | -11.6 | 0.336 | GLU198, TYR70, TRP84 |

| Analogue 5d | AChE | -10.9 | 0.795 | ASP72, TRP84, PHE330 |

| Analogue 5e | AChE | -11.1 | 0.615 | TYR70, ASP72, PHE330 |

Data is hypothetical and based on representative values for pyridine derivatives from literature to illustrate potential computational outputs. hilarispublisher.com

Emerging Applications and Niche Research Areas for this compound

The unique substitution pattern of this compound opens the door to several niche but potentially high-impact research areas.

Fluorescent Chemosensors: Aminopyridine derivatives have been successfully developed as fluorescent sensors for the detection of various metal cations. mdpi.comresearchgate.net The specific binding of a metal ion to the heterocyclic system can cause a detectable change in fluorescence ("on-off" or "off-on" switching). mdpi.com The combination of amino, hydroxyl, and pyridine nitrogen atoms in the target molecule provides a potential chelating site for metal ions. Future work could involve synthesizing and evaluating this compound and its derivatives as selective sensors for environmentally or biologically important ions like Cu(II), Al(III), or Fe(III). nih.gov

Catalysis: Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis. The title compound could act as a ligand for transition metals, forming complexes with novel catalytic activities. unimi.it For example, aminopyridine iron(II) complexes have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov Similarly, other metal complexes of iminopyridines have shown catalytic activity in oxidation reactions. rsc.orgscirp.org Research could be directed towards synthesizing metal complexes of this compound and screening their catalytic performance in various organic transformations.

Agrochemicals and Pharmaceuticals: Substituted chloropyridines are critical intermediates in the synthesis of numerous agrochemicals (herbicides, fungicides) and pharmaceuticals. wikipedia.orgweimiaobio.comchempanda.comchemimpex.comnih.gov The specific combination of functional groups in this compound could serve as a novel scaffold for developing new active ingredients. Its derivatives could be synthesized and screened for a wide range of biological activities, including anti-inflammatory, antimicrobial, or anticancer properties, areas where other complex pyridine derivatives have shown promise. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.